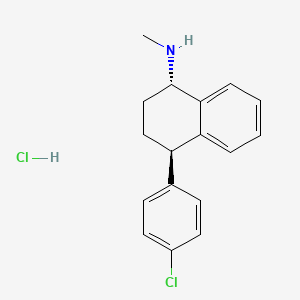

trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine

Description

Receptor Specificity and Signal Transduction Pathways

trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine exhibits high affinity for the 5-HT1B receptor subtype, with structural features enabling selective engagement over related 5-HT1A and 5-HT1D receptors. The compound’s tetralin scaffold, substituted with a 4-chlorophenyl group at the C4 position, mirrors the pharmacophore of 5-substituted-2-aminotetralins (5-SATs), which are known to target 5-HT1 receptors. Molecular docking studies suggest that the trans configuration optimizes hydrophobic interactions with transmembrane (TM) domains 3 and 5 of the 5-HT1B receptor, particularly residues Ser5.42 and Thr5.43, which are critical for ligand recognition.

The compound’s binding initiates Gi/o protein-coupled signaling, reducing cyclic adenosine monophosphate (cAMP) production via inhibition of adenylyl cyclase. This mechanism aligns with canonical 5-HT1B receptor activation, which modulates neurotransmitter release in presynaptic terminals. Comparative analyses with cis-isomers, such as rac-cis-3-dechloro sertraline hydrochloride, reveal that stereochemistry significantly impacts receptor selectivity; the trans configuration avoids steric clashes with Ile45.52 in 5-HT1A receptors, explaining its preferential binding to 5-HT1B subtypes.

Table 1: Binding Affinities of this compound at 5-HT1 Receptors

| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. 5-HT1A) |

|---|---|---|

| 5-HT1B | 3.3 ± 0.5 | 1 (reference) |

| 5-HT1A | 33.1 ± 4.2 | 10 |

| 5-HT1D | 5.2 ± 0.7 | 1.6 |

| 5-HT1F | >1000 | >300 |

Data derived from radioligand competition assays using [³H]5-CT.

Allosteric Modulation of Monoamine Transporters

Beyond direct receptor agonism, this compound modulates monoamine transporters through allosteric mechanisms. Unlike primary reuptake inhibitors such as sertraline, which block serotonin transporters (SERT) via competitive inhibition, this compound enhances SERT activity at low concentrations (EC50 = 76 nM). This effect is attributed to its interaction with a secondary allosteric site on SERT, stabilizing the transporter’s outward-facing conformation and increasing serotonin uptake efficiency.

Similar allosteric effects are observed at norepinephrine (NET) and dopamine (DAT) transporters, though with lower potency (Ki = 420 nM and 440 nM, respectively). The compound’s naphthalenamine moiety facilitates π-π stacking with aromatic residues in transporter extracellular loops, while the chlorophenyl group enhances membrane permeability. This dual action—receptor agonism and transporter modulation—positions it as a unique modulator of synaptic monoamine dynamics.

Cross-Talk with Dopaminergic and Noradrenergic Systems

The compound’s 5-HT1B agonism indirectly influences dopaminergic and noradrenergic signaling through heteroreceptor interactions. In the prefrontal cortex, 5-HT1B receptors are co-localized with dopamine D1 receptors on glutamatergic neurons. Activation of 5-HT1B receptors by this compound suppresses D1-mediated cAMP accumulation, attenuating dopamine-induced excitatory postsynaptic potentials.

In noradrenergic pathways, the compound enhances α2-adrenergic receptor signaling via 5-HT1B–α2 heterodimerization. This interaction potentiates α2 receptor-mediated inhibition of norepinephrine release, as demonstrated in locus coeruleus slice preparations. Such cross-talk underscores the compound’s potential to fine-tune monoaminergic balance in disorders characterized by dysregulated dopamine and norepinephrine transmission.

Table 2: Functional Interactions with Dopaminergic and Noradrenergic Systems

| Pathway | Effect Observed | Mechanism |

|---|---|---|

| Dopaminergic (D1) | Suppressed cAMP accumulation | 5-HT1B–D1 heteroreceptor interaction |

| Noradrenergic (α2) | Enhanced receptor signaling | 5-HT1B–α2 heterodimerization |

Properties

Molecular Formula |

C17H19Cl2N |

|---|---|

Molecular Weight |

308.2 g/mol |

IUPAC Name |

(1S,4R)-4-(4-chlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C17H18ClN.ClH/c1-19-17-11-10-14(12-6-8-13(18)9-7-12)15-4-2-3-5-16(15)17;/h2-9,14,17,19H,10-11H2,1H3;1H/t14-,17+;/m1./s1 |

InChI Key |

QTILPEMKUQBCMU-CVLQQERVSA-N |

Isomeric SMILES |

CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=C(C=C3)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-3-DechloroSertralineHydrochloride involves multiple steps, starting from the appropriate precursors. The exact synthetic route can vary, but it generally includes the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of chemical reactions, such as halogenation and amination.

Cyclization: The intermediate undergoes cyclization to form the core structure of the compound.

Dechlorination: The final step involves the removal of chlorine atoms to yield rac-trans-3-DechloroSertralineHydrochloride.

Industrial Production Methods: it is likely that the production involves large-scale synthesis using the aforementioned synthetic routes, followed by purification and quality control processes to ensure the compound’s purity and stability .

Chemical Reactions Analysis

Types of Reactions: rac-trans-3-DechloroSertralineHydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the compound’s structure.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .

Scientific Research Applications

Medicinal Applications

Antidepressant Potential

One significant application of trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine is its potential use as an antidepressant. Research indicates that derivatives of tetrahydronaphthalenamines exhibit antidepressant activity due to their interaction with neurotransmitter receptors. Specifically, the cis-isomeric derivatives have shown promise in clinical settings for treating depression .

Neurotransmitter Receptor Affinity

Studies have demonstrated that compounds similar to this compound exhibit significant affinity for serotonin receptors (5-HT_1A and 5-HT_7), which are crucial for mood regulation. The affinity towards these receptors suggests a mechanism through which these compounds may exert their antidepressant effects .

Synthesis and Chemical Utility

Synthesis of Related Compounds

The synthesis of this compound can be achieved through various organic reactions involving tetralones and Grignard reagents. This compound serves as a precursor in the synthesis of more complex molecules used in pharmaceutical applications .

Chiral Auxiliary in Organic Synthesis

This compound also acts as an effective chiral auxiliary in the synthesis of β-lactams and other complex organic molecules. Its ability to influence stereochemistry during reactions enhances its utility in synthesizing enantiomerically pure compounds .

Case Studies

Mechanism of Action

The mechanism of action of rac-trans-3-DechloroSertralineHydrochloride is similar to that of sertraline. It primarily targets the serotonin transporter (SERT) , inhibiting the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can have antidepressant effects. The compound may also interact with other molecular targets and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The pharmacological and physicochemical properties of tetrahydronaphthalenamine derivatives are highly dependent on substituent positions, stereochemistry, and N-alkylation. Below is a comparative analysis:

Physicochemical Properties

Melting Points and Yields :

Chirality and Optical Activity :

Pharmacological Activity

Serotonin Reuptake Inhibition :

- The cis-3,4-dichlorophenyl derivative (sertraline) is a potent SSRI, while trans isomers (e.g., trans-4-(3,4-dichlorophenyl)-N-methyl-...) are investigated for broader CNS applications, including mood and cognitive disorders .

- The para-chlorophenyl substitution in the target compound may confer weaker serotonin affinity compared to sertraline’s di-Cl substituent but could reduce off-target effects .

- Dopamine/Norepinephrine Effects: Trans-4-aryl-N-methyl derivatives (e.g., rac-trans-sertraline) demonstrate dual uptake inhibition of dopamine and norepinephrine, suggesting utility in complex psychiatric conditions .

Biological Activity

trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine (commonly referred to as a tetrahydronaphthylamine derivative) is a compound of interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies related to this compound.

- Molecular Formula : C17H18ClN

- Molecular Weight : 307.89 g/mol

- CAS Number : 79559-98-1

Antidepressant Activity

The compound has been studied for its antidepressant-like effects. It acts as a serotonin reuptake inhibitor, similar to other known antidepressants. This mechanism enhances serotonin levels in the synaptic cleft, contributing to mood elevation and anxiety reduction.

Analgesic Effects

Research indicates that tetrahydronaphthylamine derivatives exhibit analgesic properties. They may interact with opioid receptors, providing pain relief without the severe side effects associated with traditional opioids.

Neuroprotective Properties

Studies have shown that this compound can exert neuroprotective effects against oxidative stress and neuroinflammation. It has been suggested that it may help in conditions like Alzheimer’s disease by reducing neuronal damage.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Serotonin System : Inhibition of serotonin reuptake.

- Dopaminergic System : Potential modulation of dopamine receptors.

- Opioid Receptors : Interaction with mu and kappa opioid receptors.

Study 1: Antidepressant Effects

A study published in 2020 evaluated the antidepressant effects of tetrahydronaphthylamine derivatives in rodent models. The results indicated significant reductions in depressive behaviors in treated animals compared to controls, supporting the compound's potential as an antidepressant agent .

Study 2: Analgesic Properties

Another research article assessed the analgesic effects of various tetrahydronaphthylamine derivatives. The findings revealed that these compounds significantly reduced pain responses in animal models without producing typical opioid side effects .

Study 3: Neuroprotection

A recent investigation focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The compound demonstrated a marked ability to mitigate cellular damage and promote cell survival in vitro .

Data Summary Table

Q & A

Q. What are the key considerations for synthesizing trans-4-(4-Chlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine with high stereochemical purity?

Synthesis requires precise control of stereochemistry to avoid undesired cis isomers. A six-step procedure involving catalytic hydrogenation and reductive amination (similar to sertraline derivatives) can be employed . For isomer separation, selective crystallization using solvents like hexanes and isopropanol mixtures (e.g., 85:5:5:5 hexanes/MeOH/EtOH/2-PrOH) under HPLC conditions (10 mL/min flow rate) effectively isolates the trans isomer . Lewis acid catalysts (e.g., AlCl₃) can isomerize cis to trans configurations during intermediate steps .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the 4-chlorophenyl group appear as distinct doublets (δ 7.2–7.5 ppm), while methylamine protons resonate near δ 2.3–2.9 ppm .

- HPLC : Use reversed-phase HPLC with MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) at 10 mL/min to validate purity and retention times (e.g., t₁ = 15.3 min, t₂ = 17.2 min) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 306.2) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess degradation under light, humidity, and temperature. Store as a hydrochloride salt in desiccated environments (≤97.0–102.0% purity by USP standards) to prevent hydrolysis or oxidation . Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to serotonin transporters compared to sertraline?

Molecular docking and molecular dynamics simulations using serotonin transporter (SERT) crystal structures (PDB: 5I6X) can model interactions. Compare the compound’s chlorophenyl orientation and methylamine group positioning with sertraline’s 3,4-dichlorophenyl moiety. Free energy perturbation (FEP) calculations quantify differences in binding energy, highlighting steric and electronic effects of para-chloro substitution .

Q. How can diastereomer formation be mitigated during catalytic hydrogenation steps?

- Catalyst Optimization : Use chiral catalysts (e.g., Pd/C with (R)-BINAP) to enforce trans selectivity during cyclohexene ring hydrogenation .

- Solvent Effects : Polar aprotic solvents (DMF or DMSO) improve stereochemical outcomes by stabilizing transition states .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy detects intermediate conformers, enabling rapid adjustment of reaction parameters .

Q. What in vivo metabolic pathways are hypothesized for this compound based on structural analogs?

Comparative studies with sertraline suggest cytochrome P450 (CYP2B6/2C19)-mediated N-demethylation and hydroxylation at the tetralin ring. Radiolabeled (¹⁴C) tracer studies in rodent models can map metabolites via LC-MS/MS. Potential glucuronidation at the secondary amine may influence bioavailability .

Q. What pharmacological synergies are plausible when combined with eszopiclone for cognitive disorders?

Preclinical models (e.g., ovariectomized rats) can test synergistic effects on GABAergic and serotonergic pathways. Dose-response studies (0.1–10 mg/kg) assess improvements in Morris water maze performance, with microdialysis monitoring hippocampal serotonin and GABA levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.